molecular formula C16H16Cl2N2O2 B587989 2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine-d4 Hydrochloride CAS No. 1276611-52-9

2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine-d4 Hydrochloride

Cat. No.: B587989
CAS No.: 1276611-52-9
M. Wt: 343.24
InChI Key: DJJFCISYZNGZCM-PQDNHERISA-N
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Description

Molecular Composition and Isotopic Labeling Patterns

2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine-d4 Hydrochloride (C₁₆H₁₂D₄Cl₂N₂O₂) consists of a phthalimidine core substituted with a 4-chlorophenyl group, a hydroxyl group, and a 2-aminoethyl chain. The deuterium labeling occurs exclusively on the 2-aminoethyl moiety, replacing four hydrogen atoms with deuterium (²H) to enhance isotopic stability and detection sensitivity in mass spectrometry.

Key structural features :

  • Core structure : A bicyclic phthalimidine system with a fused isoindole ring.
  • Functional groups :
    • A hydroxyl (-OH) group at position 3.
    • A 4-chlorophenyl substituent at position 3.
    • A deuterated 2-aminoethyl (-CH₂CH₂ND₂) side chain.
  • Counterion : Hydrochloride (HCl) for solubility and stability.

Isotopic labeling :

Position Hydrogen Replacement Deuterium Count
2-Aminoethyl side chain CH₂CH₂NH₂ → CH₂CH₂ND₂ 4 atoms

This selective deuterium incorporation minimizes isotopic dilution while preserving the compound’s pharmacological profile.

Crystallographic Analysis and Three-Dimensional Conformational Studies

Crystallographic data for the deuterated compound are limited, but insights can be inferred from structural analogs. The parent compound (non-deuterated) exhibits a planar phthalimidine core with hydrogen bonding between the hydroxyl group and adjacent atoms. Deuterium substitution alters intermolecular interactions but retains intramolecular bonding patterns.

Key findings from analogous structures :

  • Phthalimidine core geometry :
    • The isoindole ring adopts a planar conformation due to aromatic stabilization.
    • The hydroxyl group participates in hydrogen bonding with nitrogen atoms in the phthalimidine ring, stabilizing the structure.
  • Deuterium effects on conformation :
    • Reduced vibrational energy in C-D bonds compared to C-H bonds may slightly alter torsion angles in the aminoethyl chain.
    • Minimal impact on overall molecular geometry due to localized isotopic substitution.

Analytical techniques :

  • X-ray crystallography : Used to determine bond lengths and angles in the parent compound. For example, the C=O bond in phthalimidine derivatives typically ranges from 1.18–1.22 Å.
  • NMR spectroscopy : Deuterium decoupling simplifies ¹H-NMR signals, aiding structural confirmation.

Comparative Structural Analysis with Non-Deuterated Analogues

The deuterated compound shares a nearly identical scaffold with its non-deuterated counterpart but exhibits distinct physicochemical properties due to isotopic substitution.

Structural comparisons :

Property Deuterated Compound (C₁₆H₁₂D₄Cl₂N₂O₂) Non-Deuterated (C₁₆H₁₅ClN₂O₂·HCl)
Molecular Weight 343.24 g/mol 339.22 g/mol
Hydrogen Bonding Reduced C-D bond reactivity Native C-H bond interactions
Metabolic Stability Enhanced due to kinetic isotope effect Standard stability
Chromatographic Retention Slightly altered in LC-MS Unchanged

Key differences :

  • Isotopic mass shift : A +4 Da difference in mass spectrometry, critical for distinguishing labeled metabolites.
  • Kinetic isotope effects : Slower enzymatic oxidation of deuterated aminoethyl groups, prolonging metabolic half-life.
  • Structural flexibility : The aminoethyl chain retains conformational freedom despite deuterium substitution, as observed in crystallographic models of phthalimidine derivatives.

Properties

IUPAC Name

2-(2-amino-1,1,2,2-tetradeuterioethyl)-3-(4-chlorophenyl)-3-hydroxyisoindol-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2.ClH/c17-12-7-5-11(6-8-12)16(21)14-4-2-1-3-13(14)15(20)19(16)10-9-18;/h1-8,21H,9-10,18H2;1H/i9D2,10D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJFCISYZNGZCM-PQDNHERISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2(C3=CC=C(C=C3)Cl)O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N1C(=O)C2=CC=CC=C2C1(C3=CC=C(C=C3)Cl)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746998
Record name 2-[2-Amino(~2~H_4_)ethyl]-3-(4-chlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1276611-52-9
Record name 2-[2-Amino(~2~H_4_)ethyl]-3-(4-chlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Phthalimidine Core

The phthalimidine scaffold is constructed via a modified Friedländer condensation. Phthalic anhydride reacts with 4-chlorobenzaldehyde in acetic acid, followed by hydroxylation at the 3-position using aqueous H2O2. Key parameters include:

  • Temperature: 110–120°C

  • Catalysis: Anhydrous sodium acetate

  • Reaction time: 8–12 hours.

Deuterium incorporation occurs at the ethylamino side chain in subsequent steps to avoid isotopic scrambling during cyclization.

Deuteration of the Ethylamino Side Chain

The non-deuterated ethylamino intermediate is treated with D2O in the presence of Raney nickel under 50 atm D2 gas at 80°C for 24 hours. This method achieves quantitative deuteration at the β-position of the ethyl group, as confirmed by mass spectrometry. Alternative approaches using deuterated ethylenediamine (C2D4(NH2)2) have been reported but suffer from lower yields (≤65%) due to competing side reactions.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt using concentrated DCl in anhydrous ethanol. Crystallization is induced by slow evaporation, yielding needle-like crystals with >95% purity (HPLC). Critical factors include:

  • Stoichiometry: 1:1 molar ratio of base to DCl.

  • Solvent system: Ethanol/ethyl acetate (3:1 v/v).

  • Drying conditions: Vacuum desiccation at 40°C for 48 hours.

Analytical Characterization and Quality Control

Batch consistency is verified through a combination of techniques:

MethodParameter AssessedAcceptable RangeReference
HPLC-UV (254 nm)Chemical purity≥95%
LC-MS (ESI+)Isotopic abundanced4 ≥98%
1H/2H NMRDeuterium positionNo protium at δ 1.2–1.5
X-ray diffractionCrystal structureMatch to reference

Notably, LC-MS analysis reveals a molecular ion peak at m/z 343.2 ([M+H]+), with a characteristic isotopic pattern confirming four deuterium atoms. Residual solvent levels (e.g., ethanol ≤0.5%) are monitored via gas chromatography to meet ICH guidelines.

Scale-Up Considerations and Industrial Practices

Pilot-scale production (100–500 g batches) employs continuous-flow hydrogenation reactors to enhance deuteration efficiency. Key modifications from lab-scale methods include:

  • Reactor design : Fixed-bed columns with Pt/Al2O3 catalysts for sustained D2 exposure.

  • Purification : Simulated moving bed (SMB) chromatography to separate non-deuterated impurities.

  • Yield optimization : 78–82% overall yield at 10 kg scale, with production costs reduced by 40% compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine-d4 Hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine.

Scientific Research Applications

2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine-d4 Hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies of enzyme activity and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a tracer in pharmacokinetic studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine-d4 Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Non-Deuterated Analog: 2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine Hydrochloride

  • CAS : 13473-53-5 (unlabelled version) .
  • Molecular Formula : C₁₆H₁₆Cl₂N₂O₂.
  • Molecular Weight : 339.22 g/mol (vs. 343.24 g/mol for the deuterated form) .
  • Key Difference : Absence of deuterium reduces utility in isotopic tracing but retains pharmacological relevance as a mazindol metabolite. Used in disposition studies in brain and plasma .

3-Chloro-N-phenyl-phthalimide

  • CAS: Not explicitly stated, but structurally related to intermediates in polyimide synthesis .
  • Molecular Features: Lacks the aminoethyl and hydroxy groups.
  • Application: Precursor for polyimide monomers, emphasizing its role in polymer chemistry rather than pharmacology .

Dopamine Hydrochloride (2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride)

  • CAS : 62-31-7 .
  • Molecular Formula: C₈H₁₂ClNO₂.
  • Molecular Weight : 189.64 g/mol.
  • Comparison: Shares an ethylamine backbone but differs in aromatic substitution (3,4-dihydroxyphenyl vs. 4-chlorophenyl-phthalimidine).

Ethyl 2-Amino-3-(4-chlorophenyl)-3-hydroxypropanoate Hydrochloride

  • CAS : 1375473-45-2 .
  • Molecular Formula: C₁₁H₁₄Cl₂NO₃.
  • Molecular Weight : 290.14 g/mol.
  • Key Differences: Propanoate ester backbone instead of phthalimidine. The 4-chlorophenyl and hydroxy groups are retained, but the absence of the aminoethyl side chain limits metabolic similarity .

Structural and Functional Comparison Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Functional Groups Application
2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine-d4 Hydrochloride 1276611-52-9 C₁₆H₁₂D₄Cl₂N₂O₂ 343.24 Phthalimidine, 4-chlorophenyl, hydroxy, deuterated aminoethyl Isotopic tracer for mazindol metabolism
2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine Hydrochloride (unlabelled) 13473-53-5 C₁₆H₁₆Cl₂N₂O₂ 339.22 Phthalimidine, 4-chlorophenyl, hydroxy, aminoethyl Pharmacokinetic studies
Dopamine Hydrochloride 62-31-7 C₈H₁₂ClNO₂ 189.64 3,4-Dihydroxyphenyl, ethylamine Neurotransmitter
Ethyl 2-Amino-3-(4-chlorophenyl)-3-hydroxypropanoate Hydrochloride 1375473-45-2 C₁₁H₁₄Cl₂NO₃ 290.14 4-Chlorophenyl, hydroxy, propanoate ester Synthetic intermediate

Research Findings and Key Insights

Deuterated vs. Non-Deuterated Forms: The D₄ labelling in the target compound enables precise quantification in mass spectrometry by avoiding overlap with endogenous metabolites .

The hydroxy group may influence metabolic stability by reducing oxidative degradation .

Comparative Pharmacological Activity : Unlike dopamine, the target compound lacks direct receptor-binding activity, reflecting its role as a metabolite rather than a therapeutic agent .

Biological Activity

2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine-d4 Hydrochloride, also known as Mazindol Metabolite, is a compound with significant biological activity. It is a derivative of Mazindol, a drug initially developed for weight management and as an appetite suppressant. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₆H₁₂D₄Cl₂N₂O₂
  • Molecular Weight : 343.24 g/mol
  • CAS Number : 1276611-52-9
  • Purity : >95% (HPLC)
  • Melting Point : 222-224 °C

Mazindol acts primarily as a central nervous system stimulant. It inhibits the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is similar to other amphetamines and contributes to its appetite-suppressing effects.

Pharmacological Effects

  • Appetite Suppression : Mazindol has been shown to effectively reduce appetite in clinical settings, making it useful in weight management strategies.
  • Stimulant Effects : The compound exhibits stimulant properties, which can enhance energy levels and potentially improve cognitive functions.

In Vitro Studies

Research indicates that Mazindol and its metabolites exhibit varying degrees of biological activity against several targets:

  • Antiviral Activity : Some studies suggest that derivatives of Mazindol may inhibit viral replication, particularly in adenovirus infections .
  • Neuroprotective Effects : There is evidence suggesting that Mazindol may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Case Studies

  • Weight Management Trials : Clinical trials have demonstrated the efficacy of Mazindol in reducing body weight compared to placebo groups. Patients reported significant decreases in appetite and body mass index (BMI) over a 12-week period.
  • Neurodegenerative Disease Research : A study investigated the effects of Mazindol on neurodegenerative models, showing promise in protecting neuronal integrity and function.

Comparative Biological Activity Table

CompoundMechanism of ActionIC50 (µM)Toxicity Level
MazindolNorepinephrine/Dopamine reuptake inhibitor0.5Low
This compoundSimilar to Mazindol0.27Moderate
NiclosamideViral replication inhibitor0.1Moderate

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high isotopic purity in the preparation of deuterated phthalimidine derivatives like 2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine-d4 Hydrochloride?

  • Methodological Answer : Deuterated compounds require precise control over hydrogen-deuterium exchange during synthesis. A two-step approach is often employed:

Deuteration of precursors : Use deuterated solvents (e.g., D₂O or deuterated alcohols) and catalysts (e.g., Pd/C in D₂ atmosphere) to ensure isotopic incorporation at specific positions .

Purification : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) can verify isotopic purity (>98 atom% D) by analyzing mass shifts corresponding to deuterium substitution .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, particularly the deuterium substitution at the -d4 position?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ²H-NMR or ¹H-NMR with deuterium decoupling can distinguish between residual protons and deuterium in the phthalimidine backbone. Peaks corresponding to non-deuterated positions should align with theoretical splitting patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should show a molecular ion cluster with a +4 Da shift compared to the non-deuterated analog, confirming the presence of four deuterium atoms .

Advanced Research Questions

Q. How can computational reaction path search methods (e.g., quantum chemical calculations) optimize the synthesis of this compound while minimizing side reactions?

  • Methodological Answer :

  • Reaction Mechanism Modeling : Use density functional theory (DFT) to simulate intermediates and transition states in the deuteration process. This identifies energy barriers and predicts optimal conditions (e.g., temperature, solvent polarity) to avoid side products like over-deuterated analogs .
  • Feedback Loop Design : Integrate computational predictions with experimental data (e.g., reaction yields from Design of Experiments, DoE) to iteratively refine synthetic protocols .

Q. What experimental strategies resolve contradictions in reported solubility profiles of structurally similar deuterated pharmaceuticals?

  • Methodological Answer :

  • Controlled Solubility Studies : Use a DoE approach to systematically vary parameters (pH, ionic strength, co-solvents) and measure solubility via nephelometry or UV-Vis spectroscopy. Compare results against non-deuterated analogs to isolate isotopic effects .
  • Molecular Dynamics (MD) Simulations : Model solvent-solute interactions to predict how deuterium substitution alters hydrophobicity or crystal lattice stability .

Q. How do isotopic effects (²H vs. ¹H) influence the pharmacokinetic (PK) properties of this compound, and how can these effects be quantified in preclinical studies?

  • Methodological Answer :

  • In Vitro/In Vivo Correlation (IVIVC) :

Metabolic Stability Assays : Incubate the compound with liver microsomes and use LC-MS/MS to compare deuterated vs. non-deuterated metabolite profiles. Slower metabolism (due to deuterium kinetic isotope effects) should prolong half-life .

Pharmacokinetic Modeling : Apply compartmental models to PK data from animal studies, focusing on parameters like clearance (CL) and volume of distribution (Vd). Isotopic effects are significant if CL decreases by >20% compared to the non-deuterated form .

Methodological Frameworks

Q. What statistical approaches are recommended for analyzing variability in deuterium incorporation across synthetic batches?

  • Methodological Answer :

  • Multivariate Analysis (MVA) : Use principal component analysis (PCA) or partial least squares regression (PLSR) to correlate process variables (e.g., reaction time, catalyst loading) with isotopic purity data from MS .
  • Control Charts : Implement statistical process control (SPC) to monitor batch-to-batch consistency, setting action limits for isotopic purity deviations >2% .

Q. How can researchers validate the stability of this compound under long-term storage conditions relevant to academic laboratories?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to accelerated conditions (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products via HPLC-MS. Deuterated compounds may exhibit altered degradation pathways compared to non-deuterated analogs due to isotopic stabilization .
  • Real-Time Stability Monitoring : Store aliquots at -20°C, 4°C, and room temperature, and assay purity at 0, 3, 6, and 12 months using validated HPLC methods .

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